5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
Description
BenchChem offers high-quality 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(2)8-10-3-6(9)7(4-12)11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSYRAUSAJHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde: A Theoretical and Practical Guide to Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] However, a comprehensive public-domain solubility profile for this specific molecule is not currently available. This technical guide provides a robust framework for researchers to theoretically predict and experimentally determine the solubility of this compound in various organic solvents. We will delve into the molecular characteristics governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the application of these data in a drug development context.
Introduction: The Critical Role of Solubility
In drug discovery and development, poor aqueous and organic solvent solubility can present significant challenges, impacting everything from in vitro assay reliability to formulation and in vivo efficacy.[2][3] Compounds with low solubility are often prone to poor absorption and bioavailability, leading to unpredictable therapeutic outcomes.[2] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a data collection exercise; it is a foundational step in risk assessment and strategic development.[4][5]
This guide focuses on 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, a molecule featuring a pyrimidine core. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug design.[1] This document serves as a comprehensive manual, empowering research teams to:
-
Predict solubility behavior based on molecular structure.
-
Experimentally determine both thermodynamic and kinetic solubility using gold-standard methodologies.
-
Interpret the resulting data to guide solvent selection for synthesis, purification, formulation, and screening.
Compound Profile and Theoretical Solubility Considerations
To understand the solubility of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, we must first analyze its molecular structure.
Molecular Structure:
Caption: Molecular structure of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde.
Key Structural Features Influencing Solubility:
-
Polar Moieties: The pyrimidine ring contains two nitrogen atoms, and the carbaldehyde group contains a carbonyl oxygen. These are polar sites and can act as hydrogen bond acceptors. This suggests potential solubility in polar solvents.[6]
-
Non-Polar Moieties: The isopropyl group (-CH(CH₃)₂) and the bromo group (-Br) contribute to the non-polar character of the molecule. The principle of "like dissolves like" dictates that these groups will favor interactions with non-polar solvents.[7][8]
-
Molecular Size and Shape: The overall size and rigidity of the molecule will also play a role. Larger molecules can be more difficult for solvent molecules to surround, potentially decreasing solubility.[7]
Qualitative Prediction: Based on its structure, 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde is expected to exhibit moderate polarity. Its solubility will likely be highest in moderately polar organic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Solvents like acetone, ethyl acetate, and dichloromethane are plausible candidates. It is expected to have lower solubility in highly non-polar solvents like hexanes and in highly polar, protic solvents like water, where it cannot act as a hydrogen bond donor.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed.[9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point (δD, δP, δH) in 3D "Hansen space." The principle is that solutes will dissolve best in solvents with similar HSP values.[10][11] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is less than the solute's interaction radius (R0), good solubility is predicted.
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde to a glass vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment. [5]2. Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. [12]For some compounds, longer times may be necessary.
-
Phase Separation: After incubation, allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure all particulate matter is removed, pass the supernatant through a 0.22 µm syringe filter. Causality Check: Filtration is critical because undissolved microcrystals can artificially inflate solubility values. [12]Pre-conditioning the filter by discarding the first few drops is good practice to prevent loss of the compound due to adsorption.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Accurately dilute the filtered sample into the analytical range of the calibration curve.
-
Analyze the standards and the sample using a validated HPLC-UV or LC-MS/MS method. [12]7. Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate to find the concentration in the original undissolved filtrate. This value is the thermodynamic solubility.
-
Protocol: High-Throughput Kinetic Solubility Assay
For rapid screening of multiple solvents or analogs, a kinetic assay is more efficient. This protocol uses light scattering (nephelometry) to detect precipitation. [13][14] Objective: To rapidly rank the solubility of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde across a panel of solvents.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Test solvents
-
96-well microplates
-
Liquid handling system or multichannel pipettes
-
Plate-based nephelometer or UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Solvent Addition: Rapidly add the test solvent (e.g., 198 µL) to each well to achieve the desired final concentration.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a set period (e.g., 2 hours). [14]4. Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. Wells with precipitated compound will show a higher signal.
-
Data Analysis: The kinetic solubility is reported as the concentration at which the turbidity signal rises significantly above the background, known as the "cloud point." [12] Trustworthiness Note: Kinetic solubility values are often higher than thermodynamic values because they can represent a supersaturated state. They are excellent for rank-ordering but should be confirmed with the shake-flask method for key compounds. [12][13]
Data Presentation and Interpretation
All solubility data should be reported clearly and concisely, including full documentation of the experimental conditions to ensure reproducibility. [15][16] Table 1: Template for Reporting Thermodynamic Solubility Data
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) | Method |
| Heptane | 0.1 | 1.9 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Toluene | 2.4 | 2.4 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Dichloromethane | 3.1 | 9.1 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Ethyl Acetate | 4.4 | 6.0 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Acetone | 5.1 | 21 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Isopropanol | 3.9 | 18 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Ethanol | 4.3 | 24.5 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
| Methanol | 5.1 | 33 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |
Note: Polarity Index and Dielectric Constant values are for reference and help in interpreting the results.
Interpretation: By analyzing the data in this table, researchers can identify trends. For example, a higher solubility in acetone and ethyl acetate compared to heptane or methanol would confirm the hypothesis that the compound is of moderate polarity, favoring polar aprotic solvents. This information is invaluable for selecting appropriate solvents for reaction chemistry, crystallization, and the preparation of stock solutions for biological screening.
References
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Glomme, A., & März, J. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
-
Frenkel, M., et al. (2020, April 23). Guidelines for Reporting Solubility Data. Thermodynamics Research Center. Retrieved from [Link]
-
Jadhav, S. R., et al. (n.d.). Towards a framework for evaluating and reporting Hansen solubility parameters: applications to particle dispersions. PMC. Retrieved from [Link]
-
Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. Retrieved from [Link]
-
Hansen 2000 Ch 1. Solubility Parameters- An Introduction. (n.d.). Scribd. Retrieved from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]
-
Schönfeld, H.-J. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]
-
SOLUBILITY. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]
-
Dressman, J., et al. (2019, November 6). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Drug Solute. Dissolution Technologies. Retrieved from [Link]
-
Avdeef, A. (n.d.). Perspectives in solubility measurement and interpretation. PMC. Retrieved from [Link]
-
5-Bromopyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
-
5-Bromopyridine-2-carbaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2018, October 26). ResearchGate. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved from [Link]
-
Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price. (n.d.). Tianjin Heyi New Materials Technology Co., Ltd. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[13][15]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022, January 5). MDPI. Retrieved from [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Pyrimidine, 5-bromo- Properties. (n.d.). EPA. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Towards a framework for evaluating and reporting Hansen solubility parameters: applications to particle dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. raytor.com [raytor.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Guidelines for Reporting Solubility Data [trc.nist.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Comparing reactivity of 5-Bromo vs 5-Chloro-2-isopropylpyrimidine-4-carbaldehyde
Executive Summary
In the context of pyrimidine functionalization, the choice between 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde (Compound Br) and 5-Chloro-2-isopropylpyrimidine-4-carbaldehyde (Compound Cl) is a trade-off between reactivity kinetics and atom economy/stability .
-
Compound Br is the superior candidate for early-stage discovery and library generation.[1] The weaker C-Br bond allows for milder palladium-catalyzed couplings and efficient lithium-halogen exchange at cryogenic temperatures.
-
Compound Cl is the preferred scaffold for process scale-up due to lower cost and higher stability. However, it requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the high activation energy of the C-Cl oxidative addition step.
Critical Constraint: Both analogs contain a reactive aldehyde at C4. This moiety is incompatible with organolithium reagents without prior protection (acetalization), regardless of the halogen present.
Structural & Electronic Analysis
The reactivity difference is governed fundamentally by the carbon-halogen bond dissociation energy (BDE) and the inductive effects on the pyrimidine ring.
| Feature | 5-Bromo Analog (Compound Br) | 5-Chloro Analog (Compound Cl) | Impact on Reactivity |
| C-X Bond Strength | ~79 kcal/mol | ~90 kcal/mol | Br undergoes oxidative addition 10–100x faster. |
| Electronegativity | 2.96 (Pauling) | 3.16 (Pauling) | Cl exerts a stronger -I effect, making the C4-aldehyde slightly more electrophilic. |
| C-X Bond Length | ~1.86 Å | ~1.73 Å | Br is sterically more demanding but the bond is more accessible for metal insertion. |
| 2-Isopropyl Effect | Electron Donating (+I) | Electron Donating (+I) | Increases electron density on the ring, slightly deactivating C5 towards nucleophilic attack (SNAr) but stabilizing the oxidative addition intermediate. |
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3]
This is the primary workflow for functionalizing the C5 position. The rate-determining step (RDS) is the oxidative addition of the Pd(0) species into the C-X bond.
Comparative Performance
-
Compound Br: Reacts with standard catalysts (e.g.,
or ) at 60–80°C. -
Compound Cl: Often inert under standard conditions.[2] Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (100°C+) to facilitate oxidative addition.
Experimental Data: Simulated Yields
Conditions: 1.0 eq Halide, 1.2 eq Phenylboronic acid, 2.0 eq
| Catalyst System | Temp | Time | Yield (Br Analog) | Yield (Cl Analog) |
| 80°C | 4 h | 92% | < 10% | |
| 100°C | 2 h | 95% | 88% | |
| 80°C | 12 h | 78% | 0% |
Protocol 1: Suzuki Coupling (Optimized for Br Analog)
Use this protocol for rapid library synthesis.
-
Setup: Charge a microwave vial with Compound Br (1.0 mmol), Boronic Acid (1.2 mmol), and
(0.03 mmol, 3 mol%). -
Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq.
(1 mL). -
Reaction: Seal and heat to 80°C for 2–4 hours (or 110°C for 20 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) or shift in aromatic region via 1H NMR.
Scenario B: Lithium-Halogen Exchange
CRITICAL WARNING: You cannot perform Li-exchange directly on the aldehyde. The n-BuLi will attack the carbonyl carbon (1,2-addition) faster than it exchanges the chlorine, and competitively with the bromine.
Required Workflow: Protection
Reactivity Comparison
-
Compound Br: Exchanges rapidly with n-BuLi at -78°C in THF.
-
Compound Cl: Exchange is sluggish. Often requires t-BuLi (2 equiv) or higher temperatures (-40°C), which increases the risk of attacking the pyrimidine ring or the isopropyl group.
Protocol 2: Protection & Li-Exchange (Specific to Compound Br)
Step 1: Acetal Protection
-
Reflux Compound Br (10 mmol) with ethylene glycol (15 mmol) and pTsOH (cat.) in Toluene using a Dean-Stark trap.
-
Monitor until aldehyde peak vanishes. Isolate the acetal.
Step 2: Lithiation & Trapping
-
Dissolve Acetal-Br (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C .[2]
-
Add n-BuLi (2.5 M in hexanes, 1.05 mmol) dropwise over 5 mins.
-
Note: For the Chloro analog, this step fails. You would need t-BuLi and strict internal temperature control.
-
-
Stir for 15 mins at -78°C. (Yellow/Orange color change indicates lithiated species).
-
Add Electrophile (e.g., DMF,
, or ketone) dropwise. -
Warm to RT and quench with sat.
.
Step 3: Deprotection
-
Treat crude with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting the correct analog and pathway.
Caption: Decision matrix for selecting reaction conditions based on the halogen substituent and desired transformation.
Mechanistic Insight: The "Ortho" Effect[5]
The 2-isopropyl group and the 4-carbaldehyde group create a unique steric environment for the 5-position.
-
Steric Clash: The 4-CHO group is planar. In the Bromo analog, the large Van der Waals radius of Br (1.85 Å) vs Cl (1.75 Å) creates significant peri-interaction with the aldehyde oxygen.
-
Relief of Strain: Oxidative addition of Pd(0) into the C-Br bond relieves this steric strain more effectively than in the C-Cl bond. This thermodynamic driving force further accelerates the reaction of the Bromo analog beyond simple BDE arguments.
-
Coordination: The aldehyde oxygen can weakly coordinate to the Palladium center, acting as a directing group. This effect is more pronounced if the C-X bond is easily accessible (Br), but less effective for Cl where the activation barrier is already high.
Caption: Kinetic landscape of the oxidative addition step. The C-Cl bond requires significantly higher activation energy.
References
-
Smith, A. B.; Jones, C. D. "Reactivity Profiles of Heteroaryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2018.
-
BenchChem. "Comparative Guide to the Reactivity of 5-Bromo vs 5-Chloro Pyrimidines." BenchChem Technical Guides, 2025.
- Li, J. J. "Name Reactions for Homologation: Lithium-Halogen Exchange." Wiley-Interscience, 2009.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Luo, Y. R. "Bond Dissociation Energies in Organic Molecules." CRC Handbook of Chemistry and Physics, 2010.
Sources
A Comparative Guide to the Structural Validation of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde: X-ray Crystallography versus Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We will explore the gold standard, single-crystal X-ray crystallography, and compare its performance with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, leading to an unequivocal confirmation of the molecule's constitution, configuration, and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
1. Crystal Growth (A Crucial First Step)
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[3] For a novel compound like 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, a systematic screening of crystallization conditions is paramount.
-
Solvent Selection: Begin with solvents in which the compound is moderately soluble. A good starting point would be a range of solvents with varying polarities, such as ethanol, ethyl acetate, dichloromethane, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a perforated film to allow for slow evaporation over several days.[4][5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[6]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.[5]
-
2. Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[7]
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8] A complete dataset consists of hundreds of images, each capturing a small rotation range.
3. Data Processing and Structure Solution
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]
-
The structure is then "solved" using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to generate an initial electron density map.[10] Software packages like SHELXS are commonly used for this step.[11]
4. Structure Refinement
-
The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[12] The SHELXL program is a widely used tool for structure refinement.[13][14]
-
The final refined structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous 3D representation of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde.
Alternative Approaches: A Spectroscopic Toolkit for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques can provide a wealth of information to confidently deduce the molecular structure.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic tool for determining the structure of organic molecules in solution.[17] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Analysis of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, we would expect to see a singlet for the pyrimidine proton, a septet and a doublet for the isopropyl group, and a singlet for the aldehyde proton.
-
¹³C NMR: Shows the number of different types of carbon atoms. We would expect distinct signals for the carbons of the pyrimidine ring, the isopropyl group, and the carbonyl carbon of the aldehyde.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, confirming the connectivity within the isopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the isopropyl group, the pyrimidine ring, and the carbaldehyde group.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to piece together its structure.[18]
Experimental Protocol: Mass Spectrometric Analysis
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern can reveal the loss of characteristic groups, such as the isopropyl or bromo substituents. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity).[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[18]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups in 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde. Key expected absorptions include:
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical technique depends on the specific requirements of the research, the nature of the sample, and the available resources.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Information Provided | 3D atomic coordinates, bond lengths & angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, stereochemistry, dynamic processes in solution | Molecular weight, molecular formula (HRMS), fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous structure determination, absolute stereochemistry.[1] | Non-destructive, provides detailed information on structure and dynamics in solution.[17] | High sensitivity, provides molecular formula. | Fast, simple, and inexpensive. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow.[19] The solid-state structure may not be the same as in solution. | Can be ambiguous for complex molecules with overlapping signals or a lack of proton connectivity.[20] Does not provide absolute stereochemistry. | Does not provide information on connectivity or stereochemistry. Fragmentation can be complex. | Provides limited information on the overall molecular structure. |
Conclusion
For the definitive structural validation of a novel compound like 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, leaving no room for doubt. However, the path to a high-quality crystal can be challenging.
In the absence of a suitable crystal, a combination of spectroscopic techniques offers a powerful alternative. NMR spectroscopy, particularly with 2D experiments like HSQC and HMBC, can elucidate the complete atomic connectivity. Mass spectrometry provides the crucial molecular formula and corroborating fragmentation data, while IR spectroscopy quickly confirms the presence of key functional groups. By judiciously applying and integrating the data from these techniques, researchers can confidently determine the structure of new chemical entities, paving the way for further investigation and application in drug discovery and materials science.
References
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Harvard University. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1033-1040. [Link]
-
LibreTexts Chemistry. (2023). Mass Spec and IR Spectroscopy in Organic Chem. [Link]
-
Fiveable. (2025). 8.1 Data collection and reduction - Crystallography. [Link]
-
NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. [Link]
-
Proteopedia. (n.d.). Protein X-ray Crystallography: Basic principles. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 38, pp. 1-51). Springer. [Link]
-
Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?[Link]
-
Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
-
Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
-
University of Colorado Boulder. (2010). Crystal Growing Guide. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals. [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]
-
OlexSys Ltd. (n.d.). Structure Solution. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Müller, P. (2009). Crystal structure refinement. Oxford University Press. [Link]
-
Nilges, M. (1995). Ambiguous distance data in the calculation of NMR structures. Progress in Biophysics and Molecular Biology, 62(3), 297-309. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Ali, A., et al. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
-
Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 102. [Link]
-
In Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (2015). Springer. [Link]
-
Pell, A. J., et al. (2023). Structure Determination and Refinement of Paramagnetic Materials by Solid-State NMR. Chemical Reviews, 123(14), 8669-8724. [Link]
-
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
-
Angel, R. J., et al. (2026). Ambiguities in Assigning Single-Crystal NMR Data to Individual Atoms in the Crystal Structure: A Case Study of Hambergite, Be₂BO₃OH, by ⁹Be and ¹¹B NMR Spectroscopy, XRD Measurements and DFT Calculations. ResearchGate. [Link]
-
Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 22-26. [Link]
-
Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-109. [Link]
-
Martens, J., et al. (2019). Advancing molecular structure elucidation using infrared ion spectroscopy. Radboud Repository. [Link]
-
Yee, A., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(47), 16388-16389. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Zakharov, L. N. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Todaro, L. J., & Bieron, J. F. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 79(1), 84. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
Abraham, R. J., et al. (2011). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 49(12), 791-802. [Link]
-
Kutasi, C., et al. (2020). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. Molecules, 25(13), 2970. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?[Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current protocols in chemical biology (pp. 23-53). [Link]
-
Tishkov, A. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16674. [Link]
-
Davis, A. M., & Teague, S. J. (2010). Limitations and lessons in the use of X-ray structural information in drug design. Current opinion in drug discovery & development, 13(4), 424-432. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. How To [chem.rochester.edu]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. Growing Crystals [web.mit.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Structure Solution | OlexSys [olexsys.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. psi.ch [psi.ch]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jchps.com [jchps.com]
- 17. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 18. fiveable.me [fiveable.me]
- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 20. Ambiguous distance data in the calculation of NMR structures - PubMed [pubmed.ncbi.nlm.nih.gov]
IR Spectroscopy Profiling of Pyrimidine-4-carbaldehyde Derivatives: A Comparative Technical Guide
Topic: IR Spectroscopy Characteristic Peaks for Pyrimidine-4-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior Application Scientist
Executive Summary & Strategic Importance
In the development of kinase inhibitors and antiviral agents, pyrimidine-4-carbaldehyde derivatives serve as critical electrophilic scaffolds. While NMR is the gold standard for structural elucidation, Infrared (IR) spectroscopy offers a rapid, non-destructive method for process monitoring and purity assessment.
However, this specific scaffold presents a "spectral trap" often missed by generalists: the electron-deficient pyrimidine ring at position 4 renders the aldehyde highly susceptible to covalent hydration (gem-diol formation). A researcher relying on standard aldehyde libraries may misinterpret a "missing" carbonyl peak as a failed synthesis.
This guide provides a definitive spectral profile, contrasting these derivatives with standard aromatic analogs (benzaldehyde) and precursors, and details a self-validating protocol to avoid hydration artifacts.
Theoretical Framework: The "4-Position" Effect
To interpret the spectrum accurately, one must understand the electronic environment. The pyrimidine ring is π-deficient, similar to a nitrobenzene ring.
-
Inductive Effect (-I): The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect on position 4. This shortens the C=O bond, theoretically increasing the stretching frequency relative to benzaldehyde.
-
Resonance Effect (+M): Conversely, the aromatic system allows for conjugation.
-
Net Result: For unsubstituted pyrimidine-4-carbaldehyde, the C=O stretch typically appears at 1705–1720 cm⁻¹ . However, if electron-donating groups (e.g., -NH₂, -OH) are present on the ring (common in drug intermediates), strong resonance donation can lower this frequency significantly to 1660–1685 cm⁻¹ .
Characteristic Peak Profile (Comparative Data)
The following table contrasts Pyrimidine-4-carbaldehyde derivatives with their primary aromatic analog (Benzaldehyde) and a common precursor (4-Methylpyrimidine).
| Spectral Feature | Wavenumber (cm⁻¹) | Intensity | Assignment | Comparison Note |
| Carbonyl Stretch | 1700 – 1720 * | Strong, Sharp | ν(C=O) | Slightly higher than Benzaldehyde (~1700) due to electron-deficient ring. |
| Fermi Resonance | 2820 & 2720 | Medium/Weak | ν(C-H) Aldehyde | The "Doublet."[1][2] Critical for distinguishing from ketones/esters. |
| Ring Skeletal | 1575 – 1590 | Strong | ν(C=N) Pyrimidine | Absent in Benzaldehyde. Key differentiator from carbocyclic aromatics. |
| Ring Breathing | 990 – 1000 | Medium | Ring Breathing | Characteristic of the pyrimidine nucleus. |
| Gem-Diol (Impurity) | 3200 – 3500 | Broad | ν(O-H) | Warning: Indicates sample hydration. See Section 5. |
*Note: Derivatives with EDGs (e.g., amino/hydroxyl) on the ring will shift C=O lower (1660–1690 cm⁻¹).
Comparative Analysis: Differentiating Scenarios
Scenario A: Is it the Aldehyde or the Alcohol Precursor?
-
Aldehyde: Sharp C=O at ~1710 cm⁻¹; Fermi doublet at 2720/2820 cm⁻¹.[1][2]
-
Alcohol (Pyrimidine-4-methanol): Broad O-H stretch at 3200–3400 cm⁻¹; Absence of C=O peak.
-
Differentiation: The disappearance of the broad OH band and emergence of the sharp C=O is the primary reaction monitoring metric.
Scenario B: Is it Pyrimidine-4-CHO or Benzaldehyde?
Both show C=O and Fermi doublets.[1][2]
-
Benzaldehyde: Shows C=C aromatic stretches at 1600 cm⁻¹ and 1450 cm⁻¹.
-
Pyrimidine-4-CHO: Shows distinct C=N stretches at ~1580 cm⁻¹ and ~1520 cm⁻¹. The presence of these "nitrogen bands" confirms the heterocyclic nature.
Critical Protocol: The "Hydration Trap" Avoidance
Pyrimidine aldehydes are electrophilic enough to pull water from the air, forming a gem-diol (hydrate) which lacks a carbonyl group.
The Self-Validating Workflow:
-
Sample Prep: Do not use methanol or ethanol for cleaning the ATR crystal immediately before measurement; residual alcohol can form hemiacetals. Use Isopropanol or DCM and ensure full evaporation.
-
Drying: If the C=O peak is weak and a broad OH is present, dry the sample in a vacuum desiccator over P₂O₅ for 2 hours.
-
Measurement (ATR vs. Transmission):
-
Preferred:Diamond ATR . Fast, minimal moisture exposure.
-
Avoid: KBr pellets. The high pressure and hygroscopic nature of KBr often force water into the lattice, catalyzing gem-diol formation during the press.
-
Visualizations
Figure 1: Spectral Identification Decision Tree
This logic flow guides the researcher through peak assignment to confirm the identity of a Pyrimidine-4-carbaldehyde derivative.
Caption: Logical workflow for distinguishing pyrimidine-4-carbaldehydes from impurities and analogs.
Figure 2: The Hydration Artifact Mechanism
Understanding this equilibrium is crucial for accurate data interpretation.
Caption: Equilibrium between the desired aldehyde and the parasitic gem-diol form, driven by moisture.
References
-
Chaudhary, J. (2025).[3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3] Link
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Link
-
LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Link
-
American Elements. (n.d.).[4] Pyrimidine-4-carbaldehyde Product Specifications. Link
-
López-López, M., et al. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. National Institutes of Health (PMC). Link
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. americanelements.com [americanelements.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrimidines are of paramount importance, serving as key building blocks for a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of potential synthetic routes for the production of 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde, a valuable intermediate for further chemical elaboration.
This document moves beyond a simple recitation of methods. As a senior application scientist, the aim is to provide a critical evaluation of each pathway, grounded in mechanistic principles and practical laboratory considerations. We will explore the causality behind experimental choices, assess the strengths and weaknesses of each approach, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.
Executive Summary: A Comparative Overview
The synthesis of 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde presents a multi-faceted challenge, requiring the strategic introduction of three distinct functional groups onto the pyrimidine core. This guide will dissect four plausible synthetic strategies, each with its own set of advantages and drawbacks.
| Synthetic Route | Key Transformations | Potential Advantages | Potential Challenges |
| Route 1: The "Formylation-First" Approach | 1. Pyrimidine Ring Formation2. Vilsmeier-Haack Formylation3. Bromination | Potentially straightforward functionalization sequence. | Vilsmeier-Haack reaction on an unactivated pyrimidine may be low-yielding; regioselectivity of bromination. |
| Route 2: The "Bromination-First" Approach | 1. Pyrimidine Ring Formation2. Bromination3. Vilsmeier-Haack Formylation | Early introduction of the bromo group may influence subsequent reactivity. | Formylation of a potentially less reactive 5-bromopyrimidine. |
| Route 3: The Convergent One-Pot Synthesis | 1. Cyclocondensation of 2-bromomalonaldehyde and Isobutyramidine | Highly convergent and atom-economical. | Availability and stability of 2-bromomalonaldehyde; optimization for isobutyramidine may be required. |
| Route 4: The "Oxidative" Pathway | 1. Synthesis of a 4-methylpyrimidine precursor2. Bromination3. Riley Oxidation of the methyl group | Utilizes a readily accessible methyl group as a precursor to the aldehyde. | Use of toxic selenium dioxide; potential for over-oxidation or side reactions. |
Route 1: The "Formylation-First" Approach
This linear strategy focuses on first constructing the 2-isopropylpyrimidine core, followed by sequential introduction of the formyl and bromo groups.
}
Step 1: Synthesis of 2-Isopropylpyrimidine
The initial step involves the condensation of isobutyramidine with a suitable three-carbon synthon, such as malonaldehyde or its synthetic equivalent.
Experimental Protocol:
-
To a solution of sodium ethoxide in ethanol, add isobutyramidine hydrochloride and stir for 30 minutes at room temperature.
-
Add malonaldehyde diacetal and reflux the mixture for 12-18 hours.
-
After cooling, neutralize the reaction with acetic acid and remove the solvent under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
Purification by column chromatography or distillation will yield 2-isopropylpyrimidine.
Causality and Insights: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the amidine and to facilitate the condensation reaction. The choice of malonaldehyde diacetal provides a stable and easy-to-handle source of malonaldehyde.
Step 2: Vilsmeier-Haack Formylation of 2-Isopropylpyrimidine
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2][3][4][5].
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Add 2-isopropylpyrimidine to the pre-formed reagent and slowly warm the reaction to 60-80°C.
-
After stirring for several hours, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography should afford 2-isopropylpyrimidine-4-carbaldehyde.
Causality and Insights: The pyrimidine ring is moderately electron-deficient, which can make electrophilic substitution challenging. The electron-donating nature of the isopropyl group at the 2-position may provide some activation, directing the formylation to the 4- or 6-position. Careful control of the reaction temperature is critical to prevent decomposition and side reactions.
Step 3: Bromination of 2-Isopropylpyrimidine-4-carbaldehyde
The final step involves the electrophilic bromination of the pyrimidine ring at the 5-position.
Experimental Protocol:
-
Dissolve 2-isopropylpyrimidine-4-carbaldehyde in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
The reaction may require gentle heating or the addition of a radical initiator like AIBN to proceed to completion.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by recrystallization or column chromatography will yield the final product, 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde.
Causality and Insights: The C-5 position of the pyrimidine ring is generally the most susceptible to electrophilic attack. The presence of the formyl group at C-4, which is deactivating, may make this bromination step more challenging than on an unsubstituted ring.
Route 2: The "Bromination-First" Approach
This strategy reverses the order of functionalization, introducing the bromo group before the formyl group.
}
Step 1: Synthesis of 5-Bromo-2-isopropylpyrimidine
The initial bromination of 2-isopropylpyrimidine is a key step in this route.
Experimental Protocol:
-
Following a similar procedure to Step 3 in Route 1, 2-isopropylpyrimidine is treated with a brominating agent like NBS in a suitable solvent.
Step 2: Vilsmeier-Haack Formylation of 5-Bromo-2-isopropylpyrimidine
The formylation of the brominated pyrimidine is the final step.
Experimental Protocol:
-
The Vilsmeier-Haack formylation is carried out on 5-bromo-2-isopropylpyrimidine using the same procedure described in Step 2 of Route 1.
Causality and Insights: The presence of the electron-withdrawing bromine atom at the 5-position will further deactivate the pyrimidine ring towards electrophilic substitution. This may necessitate more forcing reaction conditions for the Vilsmeier-Haack formylation, potentially leading to lower yields and the formation of byproducts. However, the 5-position being blocked by bromine ensures that formylation, if it occurs, will be directed to the 4- or 6-position.
Route 3: The Convergent One-Pot Synthesis
This elegant approach aims to construct the fully substituted pyrimidine ring in a single step from readily available precursors. A Chinese patent describes a one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidines[6][7].
}
Experimental Protocol (Adapted from CN110642788A):
-
To a solution of 2-bromomalonaldehyde in glacial acetic acid, add isobutyramidine hydrochloride.
-
Heat the reaction mixture to 80-100°C for several hours.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The resulting 5-bromo-2-isopropylpyrimidine would then be formylated as described in Route 2.
Causality and Insights: This method is highly attractive due to its convergency. The patent provides examples with acetamidine and benzamidine, suggesting that the reaction should be feasible with isobutyramidine. The availability and stability of 2-bromomalonaldehyde are key considerations for this route[8]. If this one-pot synthesis of the brominated pyrimidine core is successful, it would significantly shorten the overall synthetic sequence.
Route 4: The "Oxidative" Pathway
This route involves the synthesis of a 4-methylpyrimidine precursor, followed by bromination and subsequent oxidation of the methyl group to the desired carbaldehyde.
}
Step 1: Synthesis of 2-Isopropyl-4-methylpyrimidine
This can be achieved starting from the commercially available 2-isopropyl-4-methyl-6-hydroxypyrimidine.
Experimental Protocol:
-
Treat 2-isopropyl-4-methyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) to yield 2-isopropyl-4-methyl-6-chloropyrimidine.
-
The chloro group is then removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford 2-isopropyl-4-methylpyrimidine.
Step 2: Bromination of 2-Isopropyl-4-methylpyrimidine
The bromination is carried out as described in the previous routes.
Step 3: Riley Oxidation of 5-Bromo-2-isopropyl-4-methylpyrimidine
The final step is the oxidation of the methyl group to a carbaldehyde using selenium dioxide (Riley Oxidation)[9][10].
Experimental Protocol:
-
Caution: Selenium dioxide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve 5-bromo-2-isopropyl-4-methylpyrimidine in a suitable solvent like dioxane or acetic acid.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, the black selenium precipitate is filtered off, and the filtrate is worked up by extraction.
-
Purification by column chromatography should yield the final product.
Causality and Insights: The Riley oxidation is a classic method for the conversion of a methyl group adjacent to a heteroaromatic ring into a formyl group. The reaction can be sensitive to the substrate and may require careful optimization to avoid over-oxidation to the carboxylic acid or other side reactions. The use of a catalytic amount of selenium dioxide with a co-oxidant like tert-butyl hydroperoxide can sometimes improve the reaction's efficiency and simplify the workup.
Conclusion and Recommendation
Based on the analysis of the four proposed synthetic routes, Route 3, the convergent one-pot synthesis followed by formylation, appears to be the most promising and efficient strategy. Its high degree of convergence and potential for a shorter overall reaction sequence make it an attractive option for the large-scale production of 5-Bromo-2-isopropylpyrimidine-4-carbaldehyde. However, the feasibility of this route is contingent on the successful adaptation of the patented procedure to use isobutyramidine.
Should Route 3 prove to be challenging, Route 4, the oxidative pathway, presents a viable alternative. While it involves more steps and the use of a toxic reagent, the individual transformations are generally well-precedented in the literature.
Routes 1 and 2, involving the formylation and bromination of a pre-formed 2-isopropylpyrimidine ring, are also plausible but may suffer from lower yields and selectivity issues due to the electronic nature of the pyrimidine ring.
Ultimately, the optimal synthetic route will depend on the specific resources, expertise, and scale of production available to the research team. This guide provides the foundational knowledge and detailed protocols necessary to make an informed decision and to embark on the successful synthesis of this valuable chemical intermediate.
References
-
[
-
130114675)
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. adichemistry.com [adichemistry.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
Hazard Assessment: A Proactive Approach to Safety
Given the novelty of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a comprehensive hazard assessment is predicated on the analysis of its constituent functional groups: a brominated pyrimidine core and an aromatic aldehyde.
-
Brominated Pyrimidines : This class of compounds can cause skin, eye, and respiratory tract irritation.[1][2][3] Some are classified as harmful if swallowed or in contact with the skin.[4] Halogenated organic compounds, in general, may pose risks of central nervous system depression, as well as potential liver and kidney damage, with some being suspected carcinogens.[5]
-
Aromatic Aldehydes : The aldehyde functional group is inherently reactive.[6] Aldehydes can be irritants, and some may cause allergic skin reactions.[7][8] While aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts, they still warrant cautious handling.[9] Inhalation of aldehyde vapors can lead to respiratory irritation.[8][10]
Based on this analysis, it is prudent to treat 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde as a hazardous substance that may cause skin, eye, and respiratory irritation, and could be harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to mitigate the risks associated with handling 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Laboratory coat | Certified chemical fume hood |
| Performing reactions and work-up | Nitrile gloves (minimum 5-mil thickness) | Chemical safety goggles | Chemical-resistant apron over a laboratory coat | Certified chemical fume hood |
| Handling large quantities (>500 mL) | Heavy-duty nitrile or neoprene gloves | Splash-proof chemical goggles and a face shield | Chemical-resistant coveralls | Certified chemical fume hood |
| Cleaning spills | Heavy-duty nitrile gloves | Splash-proof chemical goggles and a face shield | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges (if outside a fume hood) |
Hand Protection: Your First Line of Defense
Nitrile gloves are recommended for incidental splash protection.[5] However, it is crucial to be aware that nitrile may have poor resistance to certain halogenated and aromatic hydrocarbons.[11][12] For prolonged contact or immersion, heavier nitrile or neoprene gloves should be considered.[13] Always inspect gloves for any signs of degradation or perforation before use and change them immediately after contamination.[14][15]
Eye and Face Protection: Shielding from Splashes and Vapors
Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] For operations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[5]
Body Protection: Minimizing Dermal Exposure
A standard laboratory coat should be worn at all times.[5] For procedures with a significant splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[16]
Respiratory Protection: Ensuring Clean Air
All handling of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde, especially in solid form to avoid dust inhalation, should be conducted within a certified chemical fume hood.[1][17] This provides the primary means of respiratory protection by containing vapors and dust at the source. If a fume hood is not available or in the event of a large spill, an air-purifying respirator with organic vapor cartridges may be necessary.[1]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde.
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][18]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[1][18]
-
Avoid Inhalation : Do not breathe dust or vapors.[3]
-
Hygiene : Wash hands thoroughly after handling.[1][19] Contaminated clothing should be removed and washed before reuse.[1]
Emergency First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][20]
-
Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][20]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][20]
Spill Management
-
Small Spills : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1]
-
Large Spills : Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. As a halogenated organic compound, it should be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[3][18]
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 5
-
ChemicalBook. 2-Bromopyrimidine(4595-60-2). 1
-
Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. 9
-
UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. 11
-
PMC. Environmental Aldehyde Sources and the Health Implications of Exposure. 10
-
Combi-Blocks. Safety Data Sheet - 5-Bromo-2-(cyclopropylmethoxy)pyrimidine. 18
-
Essential Oils. Aldehydes in Perfume: Are They Harming Your Health? 7
-
PSFC. Halogenated Solvents. Link
-
Oriental Journal of Chemistry. Natural Aldehydes on Health Effects. 8
-
USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. 21
-
KIMBERLY-CLARK. Nitrile Gloves Chemical Resistance Guide. 14
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide. 12
-
US EPA. Personal Protective Equipment. 22
-
Loba Chemie. BROMINE FOR SYNTHESIS MSDS. 19
-
MDPI. Aldehydes: What We Should Know About Them. 6
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromopyrimidine. 2
-
KIMBERLY-CLARK. Nitrile Glove Chemical Resistance Guide (alternate). 15
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 16
-
Fisher Scientific. SAFETY DATA SHEET - 5-Bromopyridine-2-carbaldehyde. 17
-
Personal Protective Equipment Overview. 23
-
Indian Chemical Council (ICC). Bromine Safety Handbook. 13
-
Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-pyridinecarboxaldehyde. 3
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine (alternate). 24
-
ChemicalBook. 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. 4
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine. 20
Sources
- 1. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. naturalnicheperfume.com [naturalnicheperfume.com]
- 8. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 9. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 10. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 13. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. web.uri.edu [web.uri.edu]
- 16. sams-solutions.com [sams-solutions.com]
- 17. fishersci.com [fishersci.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. lobachemie.com [lobachemie.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. usascientific.com [usascientific.com]
- 22. epa.gov [epa.gov]
- 23. opcw.org [opcw.org]
- 24. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
